molecular formula C19H24N4O2S B7185814 [1-[3-(4-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]urea

[1-[3-(4-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]urea

Cat. No.: B7185814
M. Wt: 372.5 g/mol
InChI Key: CZCUFVOCTUSGKI-UHFFFAOYSA-N
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Description

[1-[3-(4-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]urea is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[3-(4-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]urea typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through a cyclization reaction involving sulfur and nitrogen-containing reagents.

    Piperidine Derivative Formation: The piperidine ring can be introduced through a nucleophilic substitution reaction.

    Coupling Reactions: The thiazole and piperidine derivatives are then coupled using a suitable coupling agent.

    Urea Formation: The final step involves the formation of the urea group through the reaction of an isocyanate with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the piperidine ring.

    Reduction: Reduction reactions could target the carbonyl group or the thiazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [1-[3-(4-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]urea can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, this compound may be studied for its potential as a bioactive molecule. It could be investigated for its interactions with enzymes, receptors, or other biological targets.

Medicine

In medicinal chemistry, this compound might be explored for its potential therapeutic properties. It could serve as a lead compound for the development of new drugs.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of [1-[3-(4-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]urea would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could modulate receptor activity by acting as an agonist or antagonist.

    Pathway Interference: The compound might interfere with specific biochemical pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • [1-[3-(4-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amine
  • [1-[3-(4-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate

Uniqueness

Compared to similar compounds, [1-[3-(4-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]urea may exhibit unique properties due to the presence of the urea group. This functional group can enhance its binding affinity to biological targets and influence its chemical reactivity.

Properties

IUPAC Name

[1-[3-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-13-12-26-17(21-13)15-8-5-9-23(11-15)18(24)16(22-19(20)25)10-14-6-3-2-4-7-14/h2-4,6-7,12,15-16H,5,8-11H2,1H3,(H3,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCUFVOCTUSGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2CCCN(C2)C(=O)C(CC3=CC=CC=C3)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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